molecular formula C18H17N3O4 B2746018 5-(Dimethylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 946309-32-6

5-(Dimethylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2746018
CAS RN: 946309-32-6
M. Wt: 339.351
InChI Key: DZFXUQUYAPCAOX-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications

Photochemical Synthesis

The compound has relevance in the field of photochemical synthesis. In a study by Guizzardi et al. (2000), 2-(4-N,N-dimethylaminophenyl) heterocycles were obtained through photolysis involving similar compounds, showing the potential of these chemicals in photochemical applications (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Synthesis of Oxazoles

Shablykin et al. (2018) synthesized new oxazole derivatives, including a compound closely related to the one . This indicates its application in the creation of novel oxazole compounds (Shablykin, Volosheniuk, & Brovarets, 2018).

Triazoles Synthesis

The synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, as explored by Albert (1973), involves processes that could potentially use similar compounds. This is indicative of its utility in synthesizing diverse heterocyclic compounds (Albert, 1973).

Vilsmeier Haack Reactions

In the study by Singh and Singh (2000), similar compounds were utilized in Vilsmeier Haack reactions to synthesize oxazolones, suggesting potential applications in this type of chemical synthesis (Singh & Singh, 2000).

Antiprotozoal Agents

Ismail et al. (2004) synthesized compounds related to the one for use as antiprotozoal agents. This indicates the potential of these compounds in medicinal chemistry, particularly in developing treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

properties

IUPAC Name

5-(dimethylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-21(2)18-15(10-19)20-17(25-18)16-9-8-14(24-16)11-23-13-6-4-12(22-3)5-7-13/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFXUQUYAPCAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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